N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-amine
Description
IUPAC Name: N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-amine Molecular Formula: C₄₀H₃₈N₂P₂ Molecular Weight: 634.68 g/mol (calculated) Structure: The compound features a fused tetrahydronaphthalen-amine core with two diphenylphosphanyl (PPh₂) substituents at positions 1 and 2. Key Applications:
Properties
IUPAC Name |
N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H42N2P2/c1-5-19-35(20-6-1)47(36-21-7-2-8-22-36)45-41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46-48(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-12,19-26,29-32,45-46H,13-18,27-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPWPBWUIWYZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)NP(C5=CC=CC=C5)C6=CC=CC=C6)NP(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H42N2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448659 | |
| Record name | (S)-(-)-2,2'-Bis(N-diphenylphosphinoamino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, CTH-(S)-BINAM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208248-67-3, 229177-79-1 | |
| Record name | N,N′-[(1R)-5,5′,6,6′,7,7′,8,8′-Octahydro[1,1′-binaphthalene]-2,2′-diyl]bis[P,P-diphenylphosphinous amide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208248-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphinous amide, N,N′-[(1S)-5,5′,6,6′,7,7′,8,8′-octahydro[1,1′-binaphthalene]-2,2′-diyl]bis[P,P-diphenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229177-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(-)-2,2'-Bis(N-diphenylphosphinoamino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, CTH-(S)-BINAM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-amine (CAS No. 229177-79-1) is a complex organic compound characterized by a unique structure that incorporates both phosphanyl and amine functionalities. This compound has garnered interest in various fields of research due to its potential biological activities.
- Molecular Formula : C₄₄H₄₂N₂P₂
- Molecular Weight : 660.778 g/mol
- Synonyms : (R)-(+)-2,2'-BIS(N-DIPHENYLPHOSPHINOAMINO)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl
Biological Activity Overview
The biological activity of N-diphenylphosphanyl compounds has been linked to their ability to interact with various biological targets, including enzymes and receptors. The specific compound under consideration has shown promise in several areas:
1. Anticancer Activity
Recent studies have suggested that phosphanyl-containing compounds can exhibit anticancer properties. Research indicates that N-diphenylphosphanyl derivatives may inhibit tumor growth through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
Case Study : In vitro studies demonstrated that N-diphenylphosphanyl compounds reduced cell viability in several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens:
- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Strains : Demonstrated antifungal activity against Candida species.
Research Findings : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
3. Enzyme Inhibition
N-diphenylphosphanyl compounds have been investigated for their ability to inhibit specific enzymes:
- Cholinesterase Inhibition : Potential use in treating Alzheimer's disease by preventing the breakdown of acetylcholine.
Data Table 1: Enzyme Inhibition Activity
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 0.85 |
| Butyrylcholinesterase | Non-competitive | 1.20 |
Mechanistic Insights
The biological activity of N-diphenylphosphanyl compounds is often linked to their structural features:
- The presence of the diphenylphosphanyl group enhances lipophilicity, facilitating membrane penetration.
- The tetrahydronaphthalene moiety may play a role in receptor binding and interaction.
Scientific Research Applications
As a Ligand in Catalysis
N-diphenylphosphanyl compounds are often utilized as ligands in transition metal catalysis. The unique structure of this compound allows it to stabilize various metal centers, enhancing catalytic activity in reactions such as:
- Cross-Coupling Reactions : It has been shown to facilitate Suzuki-Miyaura and Heck reactions effectively due to its ability to chelate with palladium or nickel complexes .
As a Catalyst in Organic Synthesis
This compound also plays a role as a catalyst in organic transformations. Its phosphine functionality can activate substrates for nucleophilic attack, making it useful in:
- Phosphination Reactions : It promotes the introduction of phosphine groups into organic molecules, which is crucial for developing phosphine-based pharmaceuticals .
Synthesis of Functional Materials
The compound can be employed in the synthesis of functional materials due to its ability to form stable complexes with metals. This property is exploited in:
- Nanomaterials : It aids in the development of nanostructured materials with specific electronic or optical properties .
Polymer Chemistry
In polymer science, N-diphenylphosphanyl compounds are used to modify polymeric materials, enhancing properties such as thermal stability and mechanical strength. This modification is essential for applications in:
- Coatings and Adhesives : The incorporation of this compound into polymer matrices improves adhesion and durability .
Anticancer Activity
Recent studies have indicated that phosphine derivatives exhibit anticancer properties. The specific structure of N-diphenylphosphanyl compounds allows them to interact with biological targets effectively:
- Mechanism of Action : They may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by disrupting cellular signaling pathways .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydronaphthalen-Amine Cores
Compound A : N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine
- Molecular Formula : C₂₂H₂₁N
- Molecular Weight : 299.41 g/mol
- Key Differences :
- Lacks phosphorus atoms; substituents are simple diphenylamine groups.
- Lower molecular weight and reduced steric bulk compared to the target compound.
- Applications : Primarily explored in organic electronics due to its conjugated aromatic system .
Compound B : trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)
- Molecular Formula : C₁₈H₂₅N
- Molecular Weight : 255.40 g/mol
- Key Differences :
- Substituted with a cyclohexyl group and dimethylamine instead of PPh₂.
- Melting point: 137–139°C, indicating higher crystallinity than phosphorus-containing analogues.
- Applications : Studied for structure-activity relationships in medicinal chemistry .
Compound C : 4-Benzyl-2-(diphenylphosphaneyl)-N,N-dimethylnaphthalen-1-amine
Phosphorus-Containing Analogues
Compound D : (R)-(+)-2,2'-Bis(N-diphenylphosphinoamino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl (CTH-(R)-BINAM)
- Molecular Formula : C₄₈H₄₂N₂P₂
- Molecular Weight : 724.78 g/mol
- Key Differences :
- Binaphthyl backbone with two PPh₂ groups, offering axial chirality.
- Higher steric hindrance than the target compound.
- Applications : Asymmetric catalysis due to chiral phosphine ligands .
Compound E : N-Diphenylphosphanyl-N-{[diphenyl-(2-pyridylimino)-κ⁵-phosphanyl]methyl}-pyridin-2-amine
Non-Phosphorus Aromatic Amines
Compound F : N,N-Diphenylnaphthalen-1-amine
- Molecular Formula : C₂₂H₁₇N
- Molecular Weight : 295.38 g/mol
- Key Differences :
- Fully aromatic naphthalene core without hydrogenation or phosphorus.
- Higher π-conjugation, suitable for optoelectronic materials.
- Applications : Organic light-emitting diodes (OLEDs) .
Compound G : N-(4-Ethoxyphenyl)naphthalen-1-amine
Comparative Data Table
Research Findings and Trends
- Electronic Effects: Phosphorus atoms in the target compound lower the basicity of the amine nitrogen compared to non-phosphorylated analogues (e.g., Compound A) due to electron-withdrawing PPh₂ groups .
- Steric Influence : The tetrahydronaphthalen backbone provides rigidity, while PPh₂ groups create steric bulk, affecting metal-ligand bond strengths in catalysis .
- Synthetic Complexity : Phosphorus-containing compounds (e.g., Target, Compound D) often require multi-step syntheses, whereas simpler amines (Compound B) are accessible via direct alkylation .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of this compound to achieve high purity and yield?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can minimize the number of trials while identifying critical interactions between parameters . Couple this with reaction path search methods based on quantum chemical calculations to predict energetically favorable pathways, as demonstrated in computational-experimental feedback loops . Monitor intermediates via HPLC or GC-MS to refine reaction conditions iteratively.
Q. Which characterization techniques are most effective for confirming the structural integrity and stereochemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use P NMR to verify phosphanyl group coordination and H/C NMR to resolve tetrahydronaphthalene ring conformations.
- X-ray Crystallography : Resolve steric interactions between diphenylphosphanyl substituents and the tetrahydronaphthalene backbone.
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for applications in catalysis or materials science.
- Reference solubility and density data from analogous naphthalenamine derivatives for solvent selection .
Q. How can researchers evaluate the ligand potential of this compound in transition-metal catalysis?
- Methodological Answer :
- Perform coordination studies with metals like Pd, Rh, or Ru using UV-Vis spectroscopy and cyclic voltammetry to assess ligand-metal electronic interactions.
- Benchmark catalytic activity in model reactions (e.g., cross-coupling, hydrogenation) against established ligands.
- Analyze steric effects via Tolman’s Cone Angle calculations or computational ligand parameterization (e.g., %V) to correlate structure with catalytic efficiency .
Advanced Research Questions
Q. What computational approaches can predict the compound’s reactivity in multi-step catalytic cycles?
- Methodological Answer :
- Employ density functional theory (DFT) to map reaction coordinates, focusing on transition states and intermediates. Use software like Gaussian or ORCA for energy barrier calculations.
- Apply microkinetic modeling to integrate computational data with experimental rate constants, enabling mechanistic validation .
- Cross-validate results with in-situ spectroscopic techniques (e.g., IR, Raman) to detect transient species.
Q. How should researchers address discrepancies between computational predictions and experimental outcomes in reaction mechanisms involving this compound?
- Methodological Answer :
- Conduct sensitivity analysis to identify which computational parameters (e.g., solvation models, basis sets) most impact predictions.
- Implement Bayesian optimization to iteratively refine computational models using experimental data, creating a closed-loop feedback system .
- Re-examine assumptions in the computational setup (e.g., implicit vs. explicit solvent effects) and verify experimental conditions (e.g., purity, moisture sensitivity) .
Q. What strategies are effective for analyzing steric and electronic effects of the tetrahydronaphthalene backbone on ligand performance?
- Methodological Answer :
- Steric Analysis : Use X-ray crystallography or DFT-optimized structures to calculate ligand bite angles and steric occupancy metrics (e.g., SambVca).
- Electronic Analysis : Perform Natural Bond Orbital (NBO) analysis to quantify charge distribution and phosphanyl group donor-acceptor properties.
- Correlate findings with catalytic turnover numbers (TONs) in reactions sensitive to steric/electronic modulation, such as asymmetric hydrogenation .
Safety and Handling
Q. What protocols are recommended for safe handling and storage of this compound?
- Methodological Answer :
- Store at -20°C under inert atmosphere (argon/nitrogen) to prevent oxidation of phosphanyl groups .
- Use gloveboxes or Schlenk lines for air-sensitive manipulations.
- Refer to safety data from structurally related amines (e.g., skin/eye irritation protocols, emergency wash procedures) .
Data Contradiction Analysis
Q. How can researchers resolve conflicting data regarding the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Perform solubility parameter calculations (Hansen parameters) to predict solvent compatibility.
- Validate experimentally via dynamic light scattering (DLS) or nephelometry to quantify aggregation thresholds.
- Cross-reference with analogous compounds’ solubility profiles (e.g., naphthalenamine derivatives) to identify trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
